molecular formula C5H11NO2 B3047501 5-Aminotetrahydro-2H-pyran-3-ol CAS No. 1403864-10-7

5-Aminotetrahydro-2H-pyran-3-ol

Cat. No.: B3047501
CAS No.: 1403864-10-7
M. Wt: 117.15
InChI Key: SCCVKSIEMVHVOG-UHFFFAOYSA-N
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Description

5-Aminotetrahydro-2H-pyran-3-ol is a six-membered oxygen-containing heterocyclic compound featuring an amino (-NH₂) group at position 5 and a hydroxyl (-OH) group at position 3. Its molecular formula is C₅H₁₁NO₂, and it exists in multiple stereoisomeric forms due to the chiral centers at positions 3 and 4.

However, its hydrochloride salts and stereoisomers are more commonly available, offering improved solubility and stability for research applications .

Properties

IUPAC Name

5-aminooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCVKSIEMVHVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280491
Record name 2-Amino-1,5-anhydro-2,3-dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403864-10-7
Record name 2-Amino-1,5-anhydro-2,3-dideoxypentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403864-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,5-anhydro-2,3-dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminotetrahydro-2H-pyran-3-ol typically involves the reduction of 5-nitrotetrahydro-2H-pyran-3-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 5-nitrotetrahydro-2H-pyran-3-ol. This process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Aminotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Aminotetrahydro-2H-pyran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Stereochemical Variants

The table below highlights key structural and stereochemical variants of 5-Aminotetrahydro-2H-pyran-3-ol, along with their distinguishing features:

Compound Name CAS Number Molecular Formula Stereochemistry Key Features
This compound Not provided C₅H₁₁NO₂ Racemic or unspecified Parent compound; limited commercial availability .
Rac-(3r,5r)-5-Aminotetrahydro-2H-pyran-3-ol HCl 2940868-49-3 C₅H₁₂ClNO₂ Racemic (3R,5R) Hydrochloride salt; racemic mixture for broad reactivity studies .
(3S,5R)-5-Aminotetrahydropyran-3-ol HCl 2863657-86-5 C₅H₁₂ClNO₂ Cis (3S,5R) Stereospecific form; potential for chiral synthesis or drug development .
5-Aminooxan-3-ol HCl 2102408-50-2 C₅H₁₂ClNO₂ Unspecified Synonym for tetrahydropyran derivative; used in niche chemical applications .
trans-5-Aminotetrahydropyran-3-ol HCl 2832400-92-5 C₅H₁₂ClNO₂ Trans (3S,5S) Thermally stable isomer; InChIKey: XAVXIXWOZUSCNX-FHAQVOQBSA-N .
Key Observations:
  • Stereochemistry Matters : The (3S,5R) and (3S,5S) isomers exhibit distinct physicochemical properties. For example, the trans isomer (3S,5S) may display higher thermal stability due to reduced steric hindrance .
  • Salt Forms : Hydrochloride salts dominate commercial listings, likely due to enhanced solubility in aqueous systems compared to the free base .

Functionalized Derivatives

A structurally complex derivative, (2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 156058-35-4), demonstrates how modifications expand utility:

  • Molecular Formula : C₁₁H₁₂F₂N₄O₃.
  • Features : Incorporates a pyrrolo[2,3-d]pyrimidinyl group (a nucleobase analog), fluorine atoms, and hydroxymethyl substituents. This compound is used in advanced research, particularly in nucleoside chemistry or antiviral drug development .
Comparison with Parent Compound:
  • Complexity : The tetrahydrofuran derivative includes additional functional groups, enabling interactions with biological targets (e.g., enzymes or RNA).
  • Applications: While this compound serves as a scaffold, its functionalized analogs are tailored for specific therapeutic or catalytic roles .

Biological Activity

5-Aminotetrahydro-2H-pyran-3-ol, also known as (3R,5R)-5-aminotetrahydropyran-3-ol, is a compound belonging to the class of aminocyclitols. Its unique structure, characterized by a tetrahydropyran ring with an amino group at the 5-position and a hydroxyl group at the 3-position, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H13_13NO, with a molecular weight of 115.18 g/mol. The compound is typically available as a hydrochloride salt, which enhances its solubility in water, making it suitable for biochemical applications.

Preliminary studies indicate that this compound interacts with various biological targets due to its structural features. The amino and hydroxyl groups may facilitate binding to enzymes and receptors involved in critical biological pathways. These interactions are essential for understanding its pharmacological profile and potential therapeutic uses.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

1. Anticancer Activity

  • Case Study : A study evaluated the anti-proliferative effects of various pyran derivatives on human cancer cell lines. Although specific data on this compound was limited, related compounds showed significant anti-cancer properties with IC50_{50} values ranging from 26.6 to 42.6 μM against MCF-7 cells . This suggests that derivatives of this compound may also possess similar properties.

2. Antioxidant Properties

  • Compounds with similar structures have demonstrated antioxidant activity through free radical scavenging mechanisms. This activity can potentially mitigate oxidative stress-related diseases .

3. Antimicrobial Effects

  • Pyran derivatives have been studied for their antimicrobial properties, indicating that this compound may also exhibit activity against various pathogens .

Research Findings

The following table summarizes key research findings related to the biological activities of compounds similar to this compound:

Compound Biological Activity IC50_{50} (μM) Cell Line
Compound 4gAnti-proliferative34.6SW-480
Compound 4jAnti-proliferative26.6MCF-7
Dihydropyran derivativeAntioxidantNot specifiedDPPH assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminotetrahydro-2H-pyran-3-ol
Reactant of Route 2
5-Aminotetrahydro-2H-pyran-3-ol

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